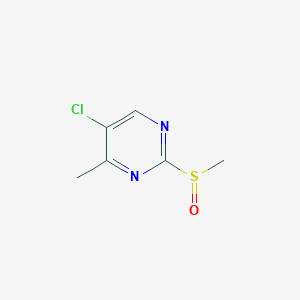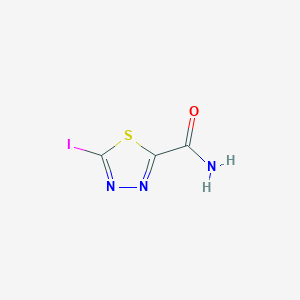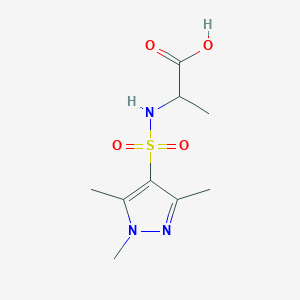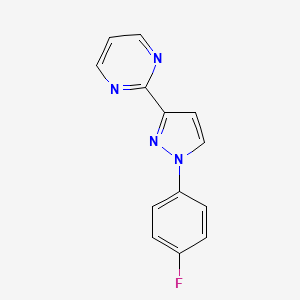
2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine: is a heterocyclic compound that contains both pyrazole and pyrimidine rings The presence of a fluorophenyl group attached to the pyrazole ring enhances its chemical properties, making it a compound of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine typically involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable pyrimidine precursor under controlled conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The medicinal applications of this compound are particularly noteworthy. It has been investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes and pathways, resulting in the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-(4-Fluorophenyl)-6-methyl-3-(1H-pyrazol-3-yl)pyridine
- 2-(4-Fluorophenyl)-1H-imidazo[1,2-a]pyridine
- 4-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Comparison: Compared to these similar compounds, 2-(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)pyrimidine exhibits unique properties due to the specific arrangement of its functional groups. This unique structure can result in different reactivity, binding affinity, and biological activity. For instance, the presence of the pyrimidine ring may enhance its ability to interact with certain enzymes or receptors, making it more effective in specific applications.
Propriétés
Formule moléculaire |
C13H9FN4 |
|---|---|
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
2-[1-(4-fluorophenyl)pyrazol-3-yl]pyrimidine |
InChI |
InChI=1S/C13H9FN4/c14-10-2-4-11(5-3-10)18-9-6-12(17-18)13-15-7-1-8-16-13/h1-9H |
Clé InChI |
VUHRBXUDBSDRNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=NN(C=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)
![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
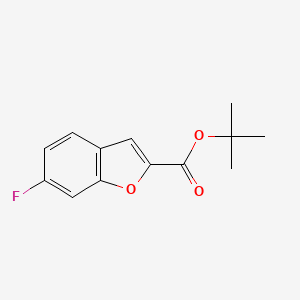
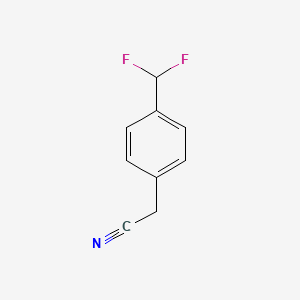
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
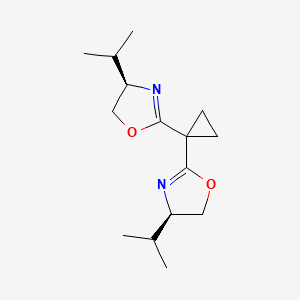
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
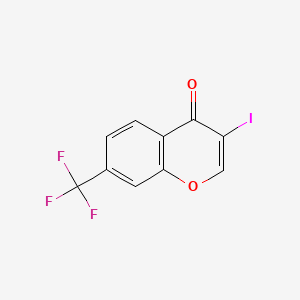
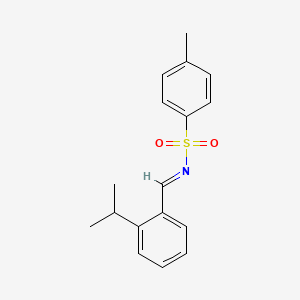
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)

